molecular formula C12H12BrNO2 B1413991 Ethyl 3-bromo-2-cyano-6-methylphenylacetate CAS No. 1805581-17-2

Ethyl 3-bromo-2-cyano-6-methylphenylacetate

Cat. No. B1413991
CAS RN: 1805581-17-2
M. Wt: 282.13 g/mol
InChI Key: KGYJGBMSCLCYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-cyano-6-methylphenylacetate (EBCMP) is a synthetic compound that has been the subject of extensive research due to its potential applications in a variety of scientific fields. It is a versatile compound, which can be used as a reagent, a catalyst and a building block for further synthesis of compounds. EBCMP has been studied for its potential use in a range of scientific applications, such as drug development, chemical synthesis, and biochemistry.

Mechanism of Action

Ethyl 3-bromo-2-cyano-6-methylphenylacetate has been studied for its potential use in biochemistry. It has been shown to act as a substrate for enzymes, and as an inhibitor of enzymes. It has been shown to interact with enzymes by forming covalent bonds, and by competing with other substrates for binding sites. Additionally, it has been shown to interact with other molecules, such as lipids and proteins, which may affect its activity.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-6-methylphenylacetate has been studied for its potential use in biochemistry and physiology. It has been shown to interact with enzymes, and to affect their activity. Additionally, it has been shown to interact with other molecules, such as lipids and proteins, which may affect its activity. It has also been studied for its potential to affect the activity of other molecules, such as hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-bromo-2-cyano-6-methylphenylacetate in lab experiments has several advantages and limitations. One of the main advantages is that it is a versatile compound, which can be used in a variety of applications. Additionally, it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to its use in lab experiments. For example, it is a relatively expensive compound, and it is not as widely available as other compounds. Additionally, it is a relatively unstable compound, and can be easily degraded by light or heat.

Future Directions

There are a number of potential future directions for the use of Ethyl 3-bromo-2-cyano-6-methylphenylacetate in scientific research. One potential direction is its use as a reagent in organic synthesis, as it can be used as a catalyst in the synthesis of complex molecules. Additionally, it could be used as a substrate for enzymes, or as an inhibitor of enzymes. Additionally, it could be used in drug development, as a building block for the synthesis of complex molecules. Finally, it could be used in biochemistry and physiology, as a substrate for enzymes, or as an inhibitor of enzymes.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-methylphenylacetate has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It has also been used in drug development, as a building block for the synthesis of complex molecules. Additionally, Ethyl 3-bromo-2-cyano-6-methylphenylacetate has been studied for its potential use in biochemistry, as a substrate for enzymes, and as a potential inhibitor of enzymes.

properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-6-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-8(2)4-5-11(13)10(9)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJGBMSCLCYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-6-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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